molecular formula C21H17N3O2 B2594699 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899984-75-9

3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2594699
CAS No.: 899984-75-9
M. Wt: 343.386
InChI Key: QNFOBAHMJAUJLQ-UHFFFAOYSA-N
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Description

3-(5-(Pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to a class of dihydro-benzo-oxazine derivatives, which have been identified in scientific literature as possessing significant research value. Compounds within this structural class have been investigated as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks) . The PI3K signaling pathway is a critical mediator of cellular processes, and its dysregulation is implicated in a wide range of disorders. Consequently, research into PI3K inhibitors represents a prominent area in the study of autoimmune diseases, inflammatory conditions, and oncology . The specific structure of this compound, featuring a phenol and a pyridinyl substituent on the fused pyrazolo-oxazine core, is designed to interact with key biological targets, potentially modulating immune-mediated responses . Researchers may find this compound particularly useful for: Investigating mechanisms of immune cell signaling and regulation. Exploring novel therapeutic pathways for autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus . Studying the role of PI3K isoforms in hematopoietic cell function and inflammatory disease models . As a structural scaffold for the design and synthesis of new biologically active molecules. Please note that the applications and mechanisms mentioned are based on the profile of closely related chemical analogues and are provided to highlight the potential research value of this compound class. The buyer is responsible for verifying the suitability and purity of this product for their specific research applications.

Properties

IUPAC Name

3-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-16-7-3-5-14(11-16)18-12-19-17-8-1-2-9-20(17)26-21(24(19)23-18)15-6-4-10-22-13-15/h1-11,13,19,21,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFOBAHMJAUJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC(=CC=C4)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.

    Construction of the Oxazine Ring: The pyrazole intermediate is then subjected to a cyclization reaction with an appropriate aldehyde or ketone to form the oxazine ring.

    Attachment of the Pyridine Ring: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, to form quinone derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form simpler structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under conditions such as acidic or basic catalysis.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxazine derivatives.

    Substitution: Various substituted phenol and pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol. For instance:

  • Cytotoxicity : Similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, compounds with analogous structures demonstrated IC50 values ranging from 0.90 to 3.30 µM against leukemia cell lines.
CompoundCell LineIC50 (µM)
Pyrazole Derivative AHEL0.90
Pyrazole Derivative BK-5623.30

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit low MIC values against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents. For example, one derivative showed an MIC of 1 μg/mL against MRSA .
CompoundTarget OrganismMIC (µg/mL)
Compound XMRSA1
Compound YCandida albicans7.80

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in disease processes:

  • Enzyme Inhibition : The structural features of the compound facilitate binding to enzymes associated with cancer proliferation and inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Through cyclization reactions starting from hydrazine derivatives.
  • Introduction of the Pyridine Moiety : Via condensation reactions with pyridine aldehydes.
  • Oxazine Ring Formation : Achieved through cyclization involving phenolic derivatives.

Case Studies and Research Findings

Research has focused on characterizing the biological activities of this compound and its analogs:

  • A study published in a peer-reviewed journal highlighted that certain derivatives exhibited significant antiproliferative effects against cancer cell lines while maintaining low toxicity profiles in normal cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core

Benzodioxol-Substituted Analogs
  • 5-(1,3-Benzodioxol-5-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (): The benzodioxol group replaces pyridin-3-yl, increasing hydrophobicity and altering π-π stacking interactions. Lacks the phenolic hydroxyl, reducing hydrogen-bonding capacity compared to the target compound.
Halogen-Substituted Derivatives
  • Molecular weight increases by ~80 Da compared to the non-halogenated benzodioxol analog.
Pyridin-2-yl vs. Pyridin-3-yl Isomers
  • 4-Chloro-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)phenol (): Pyridin-2-yl substitution shifts the nitrogen position, altering electronic distribution and binding affinity. The chloro group at position 4 introduces electronegativity, contrasting with the hydroxyl group in the target compound.

Core Structural Modifications

Spiro Heterocyclic Derivatives
  • 2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-ones (): Incorporation of a spiro indolinone moiety increases conformational rigidity. Demonstrated antimicrobial activity (MIC: 50–250 μg/mL), suggesting the target compound’s phenol group may enhance bioactivity .
Pyrazolo[1,5-a]pyrimidine Derivatives
  • Pir-10-18 (Pyrazolo[1,5-a]pyrimidine) ():
    • Replacement of the oxazine ring with a pyrimidine alters aromaticity and ring strain.
    • The pyridin-3-yl group is retained, but the core’s reduced oxygen content may lower polarity.

Functional Group Impact on Properties

Hydroxyl vs. Halogen Groups
  • The target compound’s phenol group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), unlike chloro or bromo substituents in analogs ().
  • Halogenated derivatives exhibit higher molecular weights and lipophilicity (ClogP: +0.5–1.2 vs. phenol’s ClogP: ~2.5) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) ClogP Biological Activity (if reported)
Target Compound Benzo[e]pyrazolo[1,5-c]oxazine Pyridin-3-yl, Phenol 373.4 2.5 Not reported
5-(1,3-Benzodioxol-5-yl) analog () Benzo[e]pyrazolo[1,5-c]oxazine Benzodioxol, Phenyl 399.4 3.8 Not reported
9-Bromo analog () Benzo[e]pyrazolo[1,5-c]oxazine Benzodioxol, Bromine 478.3 4.1 Not reported
Spiro indolinone derivative () Spiro oxazine-indolinone 4-Substituted phenyl ~450–500 3.5–4.0 Antibacterial (MIC: 50–250 μg/mL)

Research Implications

  • Structure-Activity Relationships (SAR): The pyridin-3-yl and phenol groups in the target compound may optimize interactions in therapeutic targets (e.g., kinases or GPCRs) compared to benzodioxol or halogenated analogs.
  • Crystallographic Insights: SHELX software () could elucidate hydrogen-bonding patterns in the target compound’s crystal structure, contrasting with non-polar analogs .
  • Biological Potential: While the target compound’s bioactivity is underexplored, structurally related spiro derivatives () and pyrazolo[1,5-a]pyrimidines () show promise in antimicrobial and kinase inhibition contexts.

Biological Activity

3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS No. 899984-75-9) is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O2C_{21}H_{17}N_{3}O_{2} with a molecular weight of 343.4 g/mol. The structure features a unique combination of heterocycles that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H17N3O2
Molecular Weight343.4 g/mol
CAS Number899984-75-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyrazolo[1,5-c][1,3]oxazines have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds were reported as low as 0.98 μg/mL against MRSA .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. For example, studies have demonstrated that related oxazine compounds induce apoptosis in breast cancer cells through the activation of the JNK pathway and increased levels of reactive oxygen species (ROS). This mechanism enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study: Apoptosis Induction
In a study involving MDA-MB231 and MCF-7 breast cancer cells, treatment with an oxazine derivative resulted in significant cytotoxicity and activation of apoptosis-related pathways. The compound was shown to increase intracellular ROS levels and alter protein expression linked to apoptosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptosis.
  • Activation of Apoptotic Pathways: The compound influences the expression of key proteins such as PARP and Bax while decreasing Bcl-2 levels.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo[1,5-c][1,3]oxazine Core: This step often requires specific catalysts and controlled temperatures.
  • Introduction of Functional Groups: Subsequent reactions introduce the pyridine and phenolic components.

Q & A

Q. What are the key synthetic steps for preparing 3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?

The synthesis involves three stages:

  • Stage 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxysubstituted chalcones.
  • Stage 2 : Reaction of chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols.
  • Stage 3 : Cyclization of pyrazolines with pyridine-3-carbaldehyde to form the benzooxazine scaffold. Methodological validation includes spectral analysis (IR, NMR, MS) and elemental analysis for structural confirmation .

Q. How is the bioavailability of this compound assessed in early-stage research?

Computational tools like Lipinski’s Rule of Five and Veber’s parameters are applied to predict oral bioavailability. These evaluate molecular weight (<500 Da), hydrogen bond donors/acceptors, polar surface area (<140 Ų), and rotatable bonds (<10). All synthesized derivatives of this scaffold meet these criteria, suggesting favorable pharmacokinetic properties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns and aromaticity (e.g., pyridyl protons at δ 8.5–9.0 ppm; phenolic -OH at δ 5.3–5.9 ppm).
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C21H16N3O2 at m/z 342.12).
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹; phenolic O-H at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

  • Case Study : Overlapping signals in NMR (e.g., pyrazoline-H vs. oxazine protons) can be resolved using 2D NMR techniques (COSY, HSQC) to assign coupling patterns.
  • X-ray Crystallography : Provides definitive structural assignments for ambiguous cases, especially for fused heterocycles .

Q. What strategies optimize the reaction yield during cyclization to form the benzooxazine core?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysis : Acidic conditions (e.g., p-TsOH) or microwave-assisted synthesis reduce reaction time (from 18 h to 2–4 h).
  • Temperature Control : Maintaining 80–100°C prevents side reactions like dimerization .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Target-specific receptors (e.g., GABA-A for anticonvulsant activity) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with experimental IC50 values.
  • MD Simulations : Predict stability of ligand-receptor complexes over nanosecond timescales .

Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) in this series?

  • Split-Plot Designs : Randomize substituent variations (e.g., pyridyl vs. pyrimidinyl) across reaction batches to isolate electronic/steric effects.
  • Dose-Response Assays : Use EC50/IC50 matrices to compare potency across analogs.
  • Control Groups : Include reference compounds (e.g., diazepam for anticonvulsant studies) to contextualize activity .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data with synthetic intermediates (e.g., chalcone precursors) to trace signal origins .
  • Theoretical Frameworks : Link mechanistic hypotheses (e.g., H-bonding with target proteins) to experimental assays (e.g., fluorescence quenching) .
  • Data Reproducibility : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize batch-to-batch variability .

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